![molecular formula C16H18N6OS2 B4542401 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4542401.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide is a chemical compound of significant interest in scientific research. This compound is part of a broader category of compounds known for their complex molecular structures and potential applications in various fields of chemistry and biochemistry. The focus here is on its synthesis, molecular structure, chemical reactions, and properties, excluding its drug use, dosages, and side effects.
Synthesis Analysis
The synthesis of compounds similar to this compound typically involves multiple steps, starting from basic heterocyclic compounds and employing various reagents to introduce different functional groups. For example, Reddy et al. (2010) describe the synthesis of related compounds through a series of steps involving amino-3,5-dimethylisoxazole as a starting point, highlighting the complexity and precision required in the synthetic processes of such compounds (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of compounds like this compound is characterized using various spectroscopic techniques. Crystallographic studies, as demonstrated by Liu et al. (2008), provide detailed insights into the arrangement of atoms within the molecule, revealing the geometry, bond lengths, and angles critical to understanding the compound's chemical behavior (Liu et al., 2008).
Chemical Reactions and Properties
This compound and its analogs participate in a range of chemical reactions, primarily due to their functional groups. Reactions with hydrazonoyl halides and various reagents lead to the synthesis of diverse derivatives with potential biological activity, as illustrated in the work by Abdelhamid et al. (2004), showing the versatility and reactivity of such compounds (Abdelhamid, Elghandour, Hussein, & Zaki, 2004).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in research. While specific data on this compound was not found, similar compounds' physical properties are carefully determined through experimental measurements to ensure accurate application and storage conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for further functionalization, are essential for understanding the full scope of applications of this compound. Studies like those by Bakulev et al. (2003) investigate the reactions of related compounds with acetylenic esters, shedding light on the chemical versatility and potential applications of such molecules (Bakulev et al., 2003).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS2/c1-9-10(2)24-15(18-9)19-14(23)11(3)25-16-21-20-13(22(16)4)12-6-5-7-17-8-12/h5-8,11H,1-4H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMVOCIKBDDYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NN=C(N2C)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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